![molecular formula C31H25NS3 B12448235 4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 161370-62-3](/img/structure/B12448235.png)
4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of dithioloquinoline derivatives, which are known for their diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,2-dithiol-3-thione with quinoline derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials and final product.
化学反応の分析
Types of Reactions
4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 4,5-dihydro-4,4-dimethyl-1,2-dithiol-3-thione
- 1,2-dihydroquinoline-3-thiones
- 1,3-dithiol-2-ylidene derivatives
Uniqueness
4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is unique due to its trityl group, which imparts distinct steric and electronic properties. This uniqueness enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
161370-62-3 |
|---|---|
分子式 |
C31H25NS3 |
分子量 |
507.7 g/mol |
IUPAC名 |
4,4-dimethyl-8-trityl-5H-dithiolo[3,4-c]quinoline-1-thione |
InChI |
InChI=1S/C31H25NS3/c1-30(2)28-27(29(33)35-34-28)25-20-24(18-19-26(25)32-30)31(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20,32H,1-2H3 |
InChIキー |
UKNGBIXIKURORZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=S)SS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)
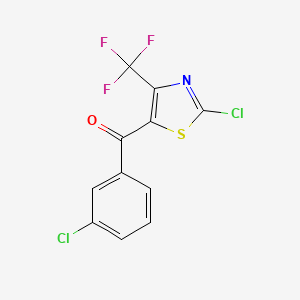
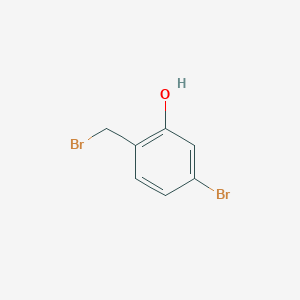
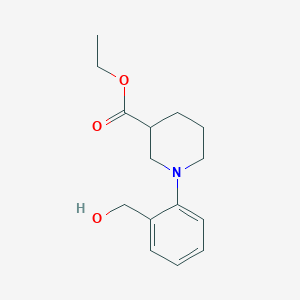

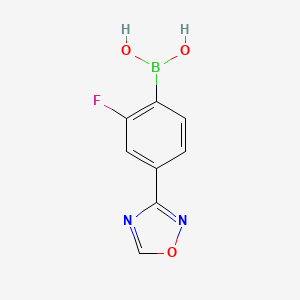
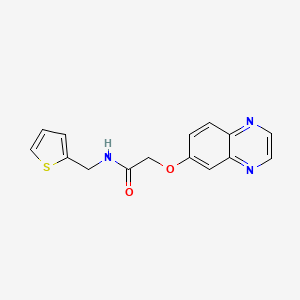
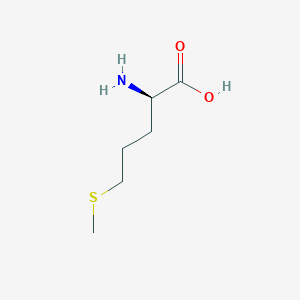
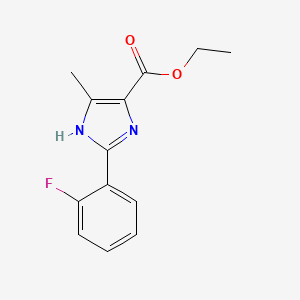
![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448240.png)
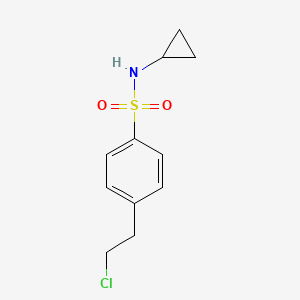
![3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
